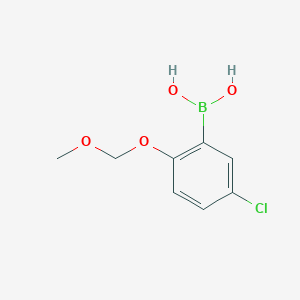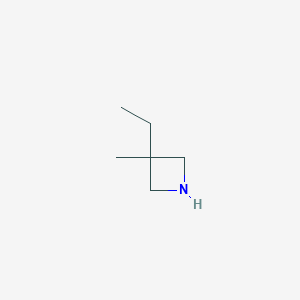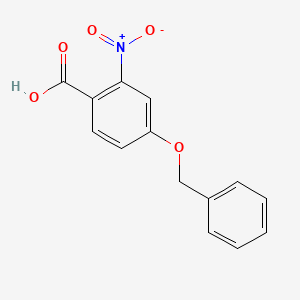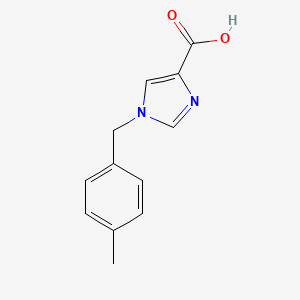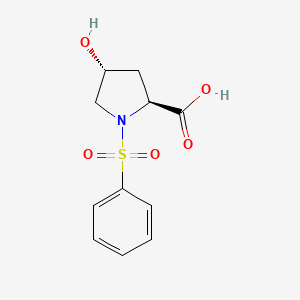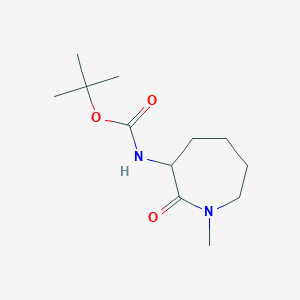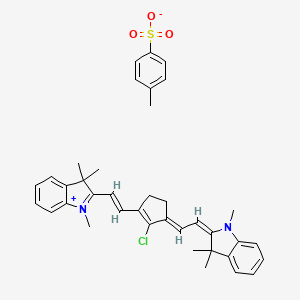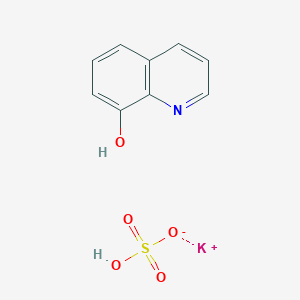![molecular formula C16H17F3N2 B1371580 N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine CAS No. 1000575-51-8](/img/structure/B1371580.png)
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate: This step involves the trifluoromethylation of a phenyl ring, which can be achieved through radical trifluoromethylation or electrophilic trifluoromethylation.
Coupling with Ethane-1,2-diamine: The trifluoromethylated phenyl intermediate is then coupled with ethane-1,2-diamine under specific conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
化学反応の分析
Types of Reactions
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism by which N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)phenol: Similar in structure but lacks the ethane-1,2-diamine moiety.
N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: Contains a trifluoromethyl group but has different functional groups attached.
Uniqueness
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine is unique due to the combination of the trifluoromethyl group and the ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
特性
IUPAC Name |
N'-[phenyl-[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c17-16(18,19)14-8-4-7-13(11-14)15(21-10-9-20)12-5-2-1-3-6-12/h1-8,11,15,21H,9-10,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQTNFQBDDHOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)
